molecular formula C12H12O3 B1266167 4-tert-Butylphthalic anhydride CAS No. 32703-79-0

4-tert-Butylphthalic anhydride

Cat. No.: B1266167
CAS No.: 32703-79-0
M. Wt: 204.22 g/mol
InChI Key: YLJYVKLZVHWUCT-UHFFFAOYSA-N
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Description

4-tert-Butylphthalic anhydride is an organic compound with the chemical formula C12H12O3. It is a derivative of phthalic anhydride, where a tert-butyl group is attached to the fourth position of the aromatic ring. This compound is typically found as a white crystalline powder and is used in various chemical synthesis processes .

Mechanism of Action

The mechanism of action of anhydrides, including 4-tert-Butylphthalic anhydride, generally involves a nucleophilic attack on the carbonyl group, followed by the removal of the leaving group .

Safety and Hazards

4-tert-Butylphthalic anhydride is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butylphthalic anhydride can be synthesized through the esterification of phthalic acid with tert-butyl alcohol, followed by a dehydration reaction to form the anhydride. The reaction conditions typically involve heating the mixture under reflux with an acid catalyst to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and controlled reaction environments ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylphthalic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butylphthalic anhydride is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences its reactivity and physical properties. This makes it particularly useful in applications where specific steric and electronic effects are desired .

Properties

IUPAC Name

5-tert-butyl-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-12(2,3)7-4-5-8-9(6-7)11(14)15-10(8)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJYVKLZVHWUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186381
Record name 4-tert-Butylphthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32703-79-0
Record name 4-tert-Butylphthalic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32703-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butylphthalic anhydride
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Record name 4-tert-Butylphthalic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butylphthalic anhydride
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Synthesis routes and methods

Procedure details

Subsequently, a 1 liter round bottom flask was fitted with a reflux condenser, to which was added 173.66 grams (0.7814 mole) of 4-t-butylphthalic acid and 500 milliliters of thionyl chloride. The yellow solution was magnetically stirred and refluxed for 3 hours, after which the thionyl chloride was removed from the anhydride under reduced pressure. The resultant white crystalline solid was washed three times with anhydrous hexane and the hexane was removed under reduced pressure to yield 150.33 grams (0.7361 mole) of the 4-t-butyl-phthalic anhydride product, which exhibited a melting point of 77° to 78° C. The identity of the 4-t-butyl-phthalic anhydride product was confirmed by IR spectrum.
Quantity
173.66 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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